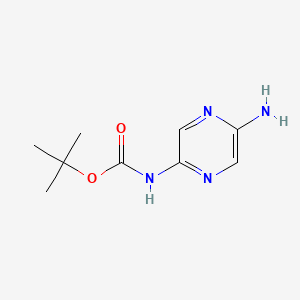

tert-Butyl (5-aminopyrazin-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-aminopyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H2,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMOBHWAUFCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727357 | |

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920313-67-3 | |

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (5-aminopyrazin-2-yl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a pivotal building block in contemporary medicinal chemistry and drug development. The document details two primary synthetic strategies: the direct selective mono-protection of 2,5-diaminopyrazine and a multi-step approach involving nitration of 2-aminopyrazine followed by sequential protection and reduction. By elucidating the underlying chemical principles, offering detailed, step-by-step experimental protocols, and presenting a comparative analysis, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical industry. Our focus is on providing actionable, field-proven insights to enable robust, scalable, and efficient synthesis of this key intermediate.

Introduction

Chemical Identity and Significance

This compound, often referred to as Boc-5-amino-2-aminopyrazine, is a heterocyclic compound featuring a pyrazine core. The strategic placement of a free amine and a tert-butoxycarbonyl (Boc) protected amine makes it an exceptionally versatile bifunctional molecule. The Boc group provides a stable, acid-labile protecting group for one amine, allowing for selective functionalization of the second, free amine group at the C5 position.[1] This structural motif is a cornerstone in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Importance in Drug Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound allows it to serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The free amino group can be readily derivatized through reactions like acylation or alkylation, while the Boc-protected amine can be deprotected under specific acidic conditions to reveal a second reactive site for further molecular elaboration. This orthogonal reactivity is crucial for building complex molecular architectures in a controlled, stepwise manner.[2][3]

Retrosynthetic Analysis

A retrosynthetic view of the target molecule reveals two logical disconnection points, leading to two distinct and viable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway I (Selective Protection): The most direct approach involves the selective mono-N-Boc protection of commercially available 2,5-diaminopyrazine. This pathway is atom-economical but presents a significant selectivity challenge.

-

Pathway II (Functional Group Interconversion): A longer but potentially more controlled route begins with 2-aminopyrazine. This pathway involves nitration to introduce the second nitrogen functionality, followed by protection of the original amino group and, finally, selective reduction of the nitro group.

Synthetic Pathway I: Selective Mono-Protection of 2,5-Diaminopyrazine

Mechanistic Rationale & Causality

The direct protection of one of two chemically equivalent amino groups on a symmetrical molecule like 2,5-diaminopyrazine is inherently challenging. The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the diamine can lead to a statistical mixture of starting material, the desired mono-protected product, and the undesired di-protected byproduct. Achieving a high yield of the mono-Boc adduct requires careful control over reaction parameters.

Causality Behind Experimental Choices:

-

Stoichiometry: Using a slight excess of the diamine relative to the Boc anhydride is a common strategy to disfavor the formation of the di-protected species. However, this necessitates a more complex purification to remove the unreacted starting material.[4] Conversely, using a sub-stoichiometric amount of (Boc)₂O (e.g., 0.8-0.9 equivalents) can maximize the yield based on the limiting reagent, though it also results in a mixture.

-

Solvent and Temperature: The choice of solvent (e.g., tetrahydrofuran (THF) or methanol) can influence the relative solubility of the products and starting materials, sometimes aiding in selective precipitation or simplifying purification. Conducting the reaction at controlled, often lower, temperatures can help modulate the reactivity and improve selectivity.

-

Slow Addition: Adding the (Boc)₂O solution dropwise over an extended period maintains a low instantaneous concentration of the protecting agent, which statistically favors mono-substitution over di-substitution.

Experimental Protocol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-diaminopyrazine (10.0 g, 90.8 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Dissolution: Stir the suspension at room temperature under a nitrogen atmosphere until the diamine is fully dissolved.

-

Reagent Preparation: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 17.8 g, 81.7 mmol, 0.9 eq) in anhydrous THF (50 mL).

-

Reaction: Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 2 hours at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The reaction is typically complete after stirring for 12-16 hours at room temperature.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid will be a mixture of starting material, mono-, and di-protected products.

-

Purification: Purify the crude material via column chromatography on silica gel, using a gradient elution (e.g., 0-5% methanol in dichloromethane) to isolate the desired mono-protected product.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Process Flow Diagram

Caption: Workflow for Pathway I.

Data Summary

| Parameter | Value | Rationale / Source |

| Starting Material | 2,5-Diaminopyrazine | Commercially available |

| Key Reagent | (Boc)₂O (0.9 eq) | Sub-stoichiometric to favor mono-protection |

| Solvent | THF | Good solubility for reactants |

| Temperature | Room Temperature | Mild conditions to control reactivity |

| Typical Yield | 35-45% | Limited by selectivity and purification losses |

| Purification | Column Chromatography | Necessary to separate product from mixture |

Synthetic Pathway II: Nitration-Reduction Strategy

Mechanistic Rationale & Causality

This multi-step pathway offers superior control and often higher overall yields by building the desired functionality sequentially, thus avoiding the selectivity issues of Pathway I.

Causality Behind Experimental Choices:

-

Nitration of 2-Aminopyrazine: The amino group is an activating, ortho-para directing group. In the pyrazine ring, the electron-donating amino group at C2 directs electrophilic substitution primarily to the C5 position. The reaction requires strong nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, to overcome the inherent electron-deficient nature of the pyrazine ring.[5][6]

-

Boc Protection: With 2-amino-5-nitropyrazine as the substrate, there is only one amino group to protect, eliminating selectivity issues. Standard conditions using (Boc)₂O and a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst proceed efficiently to yield tert-butyl (5-nitropyrazin-2-yl)carbamate.[7][8]

-

Nitro Group Reduction: The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean, high-yielding, and widely used method.[9][10] This method is highly chemoselective for the nitro group, leaving the Boc protecting group and the pyrazine ring intact. Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be used.[11]

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-nitropyrazine

-

Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 2-aminopyrazine (10.0 g, 105 mmol) in portions to concentrated sulfuric acid (50 mL). Maintain the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (20 mL) in a separate flask, cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the 2-aminopyrazine solution, ensuring the internal temperature does not exceed 10 °C. After addition, allow the mixture to stir at room temperature for 4-6 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). Neutralize the solution by slowly adding aqueous ammonia or sodium hydroxide until the pH is ~7-8, which will precipitate the product.

-

Isolation: Filter the resulting yellow solid, wash thoroughly with cold water, and dry under vacuum to obtain 2-amino-5-nitropyrazine.[5][6]

Step 2: Synthesis of tert-Butyl (5-nitropyrazin-2-yl)carbamate

-

Setup: Suspend 2-amino-5-nitropyrazine (10.0 g, 71.4 mmol) in dichloromethane (DCM, 200 mL).

-

Reagents: Add triethylamine (15 mL, 107 mmol) and a catalytic amount of DMAP (0.5 g).

-

Protection: Add (Boc)₂O (17.1 g, 78.5 mmol) portion-wise to the suspension. Stir the mixture at room temperature for 8-12 hours.

-

Workup: Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate/hexanes to get pure tert-butyl (5-nitropyrazin-2-yl)carbamate.

Step 3: Synthesis of this compound

-

Setup: Dissolve tert-butyl (5-nitropyrazin-2-yl)carbamate (10.0 g, 41.6 mmol) in methanol or ethyl acetate (150 mL) in a hydrogenation vessel.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, ~10 wt%) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of hydrogen and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete in 4-8 hours.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a high-purity solid.[9]

Process Flow Diagram

Caption: Workflow for Pathway II.

Data Summary

| Parameter | Step 1: Nitration | Step 2: Protection | Step 3: Reduction |

| Key Reagents | HNO₃, H₂SO₄ | (Boc)₂O, TEA, DMAP | H₂, 10% Pd/C |

| Solvent | Sulfuric Acid | DCM | Methanol / Ethyl Acetate |

| Temperature | 0-10 °C | Room Temperature | Room Temperature |

| Typical Yield | ~75-85%[5] | ~90-95% | >95%[9][10] |

| Purification | Precipitation | Recrystallization | Filtration |

| Overall Yield | ~64-76% |

Comparative Analysis of Pathways

| Feature | Pathway I: Selective Protection | Pathway II: Nitration-Reduction |

| Number of Steps | 1 (synthesis), 1 (purification) | 3 |

| Overall Yield | Lower (35-45%) | Higher (64-76%) |

| Selectivity | Poor; key challenge | Excellent; controlled functionalization |

| Purification | Difficult (Column Chromatography) | Simpler (Precipitation, Recrystallization, Filtration) |

| Scalability | Challenging due to chromatography | More readily scalable |

| Starting Materials | 2,5-Diaminopyrazine | 2-Aminopyrazine |

| Reagent Hazards | Standard organic reagents | Use of concentrated, corrosive acids (HNO₃, H₂SO₄) and flammable H₂ gas |

Conclusion and Recommendation

Both synthetic strategies provide viable routes to this compound.

Pathway I is attractive for its directness and atom economy. However, the inherent lack of selectivity in protecting one of two identical amino groups leads to a difficult purification process and significantly lower yields, making it less suitable for large-scale production.

Pathway II , while involving more steps, offers a far more robust and controllable synthesis. Each step is high-yielding and selective, and the purification methods are more amenable to industrial scale-up. The overall yield is substantially higher, making it the more efficient process in terms of material throughput despite the longer sequence.

Recommendation: For laboratory research requiring small quantities, Pathway I may be a quick, albeit low-yielding, option. However, for process development, scale-up, and any application where purity and yield are critical, Pathway II is the unequivocally superior and recommended approach. The control and reliability it affords far outweigh the additional synthetic steps.

References

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

Organic Syntheses. * (2-Aminoethyl)carbamic acid tert-butyl ester*. [Link]

- Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s).

-

PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]

-

National Center for Biotechnology Information (PMC). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]

- Google Patents. (2012). BOC protection method for aminopyridine.

-

Semantic Scholar. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

National Center for Biotechnology Information (PMC). (2012). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]

-

National Center for Biotechnology Information (PMC). (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

- Google Patents. (2012).

-

MDPI. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

- Google Patents. (2015).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those containing nitrogen, form the backbone of a vast number of therapeutic agents. Among these, tert-Butyl (5-aminopyrazin-2-yl)carbamate has emerged as a strategically vital building block. This molecule, featuring a pyrazine core with two differentially protected amino groups, offers chemists a reliable and versatile entry point for synthesizing a diverse range of compounds, most notably kinase inhibitors.

The inherent asymmetry of its functional groups—a free primary amine at the C5 position and a tert-butoxycarbonyl (Boc)-protected amine at the C2 position—is the cornerstone of its utility. The Boc group serves as a robust protecting group, stable to a wide array of reaction conditions, yet readily removable under acidic conditions. This allows for selective chemical transformations at the more nucleophilic C5 amino group, such as amide bond formation, alkylation, or participation in cross-coupling reactions. Subsequent deprotection of the C2 amine unveils a new reactive site for further diversification. This sequential functionalization is a powerful strategy in the multi-step synthesis of targeted drug candidates. This guide provides an in-depth overview of its physicochemical properties, a validated synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.

Core Physicochemical Properties

The reliable use of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. The properties of this compound are summarized below. These data are crucial for reaction setup, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 920313-67-3 | [1][2] |

| Molecular Formula | C₉H₁₄N₄O₂ | [1][2][3] |

| Molecular Weight | 210.24 g/mol | [2] |

| Appearance | Yellow to yellow-brown solid powder | [1] |

| Purity | Typically ≥95% | [2][3] |

| Melting Point | Not available in searched literature | |

| Boiling Point | 328.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | |

| LogP | 1.20 | [1] |

| InChI Key | YOCMOBHWAUFCMT-UHFFFAOYSA-N | |

| SMILES | O=C(OC(C)(C)C)NC1=NC=C(N)N=C1 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the selective mono-Boc protection of 2,5-diaminopyrazine. The key to this transformation is controlling the stoichiometry of the protecting agent to favor the formation of the mono-protected product over the di-protected byproduct.

Causality in Experimental Design:

-

Starting Material: 2,5-Diaminopyrazine is chosen due to the differential reactivity of its two amino groups, although this difference is slight. The reaction relies on statistical distribution and careful control of conditions to achieve mono-protection.

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It is favored for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Solvent: An inert aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is used to dissolve the starting materials without participating in the reaction.

-

Stoichiometry: Using a slight sub-stoichiometric amount of Boc₂O (e.g., 0.9-0.95 equivalents) relative to the diamine is a critical strategy to minimize the formation of the di-Boc-protected species.

-

Purification: The product mixture, containing the starting material, the desired mono-protected product, and the di-protected byproduct, has different polarities. This allows for effective separation using column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the core structure of kinase inhibitors.[4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

This compound serves as an ideal starting point for building kinase inhibitors for several reasons:

-

Scaffold Mimicry: The pyrazine core can act as a bioisostere for the adenine ring of ATP, enabling compounds to bind effectively within the ATP-binding pocket of kinases.[4]

-

Vector for Diversity: The two amino groups provide orthogonal handles for introducing chemical diversity. The C5-amine is often used to append a "hinge-binding" moiety, which forms critical hydrogen bonds with the kinase's hinge region. The C2-amine, after deprotection, can be functionalized to interact with other regions of the binding site or to modulate the compound's physicochemical properties (e.g., solubility, metabolic stability).

-

Proven Precedent: Numerous patents and publications describe the use of this or closely related building blocks in the synthesis of inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and others.[5]

Logical Flow in Drug Design

Caption: Role as a building block in a generic kinase inhibitor synthesis strategy.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound.

Protocol 1: Synthesis of this compound

This protocol is a self-validating system where progress can be monitored by Thin Layer Chromatography (TLC).

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-diaminopyrazine (5.0 g, 45.4 mmol).

-

Dissolution: Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.4 g, 43.1 mmol, 0.95 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirring suspension of 2,5-diaminopyrazine over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The starting material, product, and di-protected byproduct should have distinct Rf values. The reaction is complete when the starting material spot has significantly diminished.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to obtain a crude solid. Redissolve the solid in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a yellow-orange solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

-

Final Product: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a yellow solid. Confirm identity and purity via characterization.

Protocol 2: Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR should show a characteristic singlet at ~1.5 ppm (9H) for the tert-butyl group, along with distinct aromatic protons for the pyrazine ring and signals for the two different NH groups.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an ESI-MS (Electrospray Ionization Mass Spectrometer). The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 211.12.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable method (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient).

-

Inject a solution of the final product to confirm its purity, which should typically be >95%.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] The corresponding GHS pictogram is GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Recommended storage temperature is between 2-8°C under an inert atmosphere.

-

First Aid:

-

In case of skin contact: Wash off immediately with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective, sequential functionalization make it an invaluable asset for medicinal chemists. By providing a reliable route to diverse pyrazine-based scaffolds, it continues to play a crucial role in the development of next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitors. Proper understanding and application of the principles and protocols outlined in this guide will empower researchers to leverage this versatile building block to its full potential.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (2010). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Chembo. Retrieved January 16, 2026, from [Link]

-

tert-butyl N-(5-aminopyridin-2-yl)carbamate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Tert-Butyl Carbamate (CAS 4248-19-5). (n.d.). Macsen Labs. Retrieved January 16, 2026, from [Link]

-

tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (2013). Google Patents.

-

Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. (2018). NIH. Retrieved January 16, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound 95% | CAS: 920313-67-3 | AChemBlock [achemblock.com]

- 3. labsolu.ca [labsolu.ca]

- 4. benchchem.com [benchchem.com]

- 5. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS 220731-05-5 | tert-Butyl (5-aminopyrimidin-2-yl)carbamate - Synblock [synblock.com]

Spectroscopic Blueprint of tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS 920313-67-3) is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics.[1] Its structural integrity, purity, and electronic properties are critical determinants of its reactivity and suitability for downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and reliable analytical framework.

This guide will delve into the nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of the title compound. Each section will not only present the predicted spectral data but also elucidate the underlying structural features that give rise to the observed signals. Furthermore, detailed experimental protocols are provided to enable the replication and verification of these findings, embodying a self-validating system of scientific inquiry.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, a clear understanding of the molecule's architecture is essential. This compound possesses a pyrazine ring, a primary amino group, and a tert-butyloxycarbonyl (Boc) protecting group. Each of these moieties imparts distinct and identifiable signatures in the various spectroscopic techniques discussed.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. These predictions are based on the analysis of structurally related compounds, such as tert-butyl (5-aminopyridin-2-yl)carbamate and various aminopyrazine derivatives.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | Singlet | 1H | NH (carbamate) |

| ~7.95 | Singlet | 1H | H-3 |

| ~7.75 | Singlet | 1H | H-6 |

| ~6.50 | Broad Singlet | 2H | NH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

-

tert-Butyl Group (1.45 ppm): The most prominent signal in the spectrum is a sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl protons of the tert-butyl group of the Boc protector.[4] Its upfield position is typical for aliphatic protons shielded from deshielding effects.

-

Pyrazine Protons (7.75 and 7.95 ppm): The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region. The electron-withdrawing nature of the pyrazine nitrogens and the carbamate group deshields these protons, shifting them downfield. Their singlet multiplicity arises from the lack of adjacent protons to couple with.

-

Amine and Carbamate Protons (6.50 and 8.90 ppm): The protons of the primary amine and the carbamate NH are expected to appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding. The carbamate proton is typically more deshielded than the primary amine protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Processing: Process the free induction decay (FID) with a line broadening of 0.3 Hz and perform phasing and baseline correction.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented below, inferred from data on similar Boc-protected amines and pyrazine derivatives.[5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C=O (carbamate) |

| ~148.5 | C-2 |

| ~145.0 | C-5 |

| ~135.0 | C-6 |

| ~130.0 | C-3 |

| ~80.0 | C(CH₃)₃ |

| ~28.0 | C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (~153.0 ppm): The carbonyl carbon of the carbamate group is expected to resonate significantly downfield due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

-

Pyrazine Carbons (~130.0 - 148.5 ppm): The four carbons of the pyrazine ring will appear in the aromatic region. The carbons directly attached to nitrogen (C-2 and C-5) will be the most deshielded.

-

tert-Butyl Carbons (~80.0 and ~28.0 ppm): The quaternary carbon of the tert-butyl group is expected around 80.0 ppm, while the three equivalent methyl carbons will give a strong signal around 28.0 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Process the FID with a line broadening of 1-2 Hz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₉H₁₄N₄O₂, Molecular Weight: 210.24 g/mol ), the following peaks are predicted in an electrospray ionization (ESI) mass spectrum.

| m/z | Assignment |

| 211.12 | [M+H]⁺ (Molecular ion peak) |

| 155.08 | [M+H - C₄H₈]⁺ |

| 111.06 | [M+H - C₅H₉NO₂]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through characteristic losses of the Boc group.

Caption: Predicted ESI-MS fragmentation pathway.

-

[M+H]⁺ at m/z 211.12: This represents the protonated molecule and confirms the molecular weight of the compound.

-

Loss of Isobutylene (m/z 155.08): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.

-

Loss of Carbon Dioxide (m/z 111.06): The carbamic acid intermediate can then readily lose carbon dioxide (44 Da) to yield the protonated 2,5-diaminopyrazine.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).

-

Acquisition Parameters:

-

Ionization mode: Positive

-

Mass range: 50-500 m/z

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (primary amine) |

| ~3250 | Medium | N-H stretch (carbamate) |

| 2980-2960 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| 1620-1580 | Medium-Strong | N-H bend (amine) / C=N stretch (pyrazine) |

| 1550-1500 | Medium-Strong | C=C stretch (pyrazine) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation of the IR Spectrum

-

N-H Stretching: The primary amine will show two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[7] The carbamate N-H stretch will appear as a single, slightly broader band around 3250 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc-carbamate.

-

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed in the 2980-2960 cm⁻¹ region.

-

Fingerprint Region: The region below 1650 cm⁻¹ will contain a complex pattern of bands corresponding to N-H bending, C=N and C=C stretching of the pyrazine ring, and C-O stretching of the carbamate.[8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, a detailed blueprint of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data has been constructed. The provided protocols offer a clear path for the experimental verification of these predictions. This guide serves as a valuable resource for researchers, enabling confident identification, purity assessment, and structural confirmation of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

(No author given). (n.d.). This compound. PubChem. Retrieved from [Link]

-

(No author given). (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Pharmaffiliates. Retrieved from [Link]

-

(No author given). (n.d.). Supporting Information. Retrieved from [Link]

-

(2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem. Retrieved from [Link]

-

(No author given). (n.d.). Aminopyrazine. PubChem. Retrieved from [Link]

-

(1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved from [Link]

-

(No author given). (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

-

(No author given). (n.d.). 1 H NMR and IR spectra of compounds 2-5. ResearchGate. Retrieved from [Link]

-

(2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

(2000). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Retrieved from [Link]

-

(2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

(No author given). (n.d.). 13C NMR Spectrum (PHY0141098). PhytoBank. Retrieved from [Link]

-

(No author given). (n.d.). Aminopyrazine. NIST WebBook. Retrieved from [Link]

-

(No author given). (n.d.). 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

(No author given). (n.d.). Aminopyrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

(No author given). (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

Sources

- 1. 220731-04-4|tert-Butyl (5-aminopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminopyrazine(5049-61-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PhytoBank: 13C NMR Spectrum (PHY0141098) [phytobank.ca]

- 7. chimia.ch [chimia.ch]

- 8. Aminopyrazine [webbook.nist.gov]

solubility of tert-Butyl (5-aminopyrazin-2-yl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (5-aminopyrazin-2-yl)carbamate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: January 16, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and physicochemical properties. It offers a theoretical assessment of its expected solubility in a range of common organic solvents, from nonpolar to polar aprotic and protic systems. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of its solubility, designed to be a self-validating and robust workflow for researchers in drug development and organic synthesis.

Introduction: The Critical Role of Solubility in Drug Development

This compound (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry, frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and modulates reactivity, making it a versatile intermediate.[3]

The solubility of such a compound is a fundamental physicochemical property that dictates its utility and handling in numerous stages of drug development. From reaction kinetics in a chosen solvent to the efficiency of purification by crystallization and the formulation of final drug products, a thorough understanding of solubility is not merely advantageous—it is imperative. Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in the development pipeline.

This guide addresses the practical need for reliable solubility data by first building a theoretical model to predict solubility and then providing a rigorous experimental protocol for its empirical determination.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key computed and observed properties of the target compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₄O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Physical Form | Solid, yellow to yellow-brown powder | |

| Predicted LogP | 1.20 | [1] |

| Polar Surface Area (PSA) | 93.62 Ų | [1] |

| Hydrogen Bond Donors | 2 (amine and carbamate N-H) | |

| Hydrogen Bond Acceptors | 4 (2 pyrazine nitrogens, 2 carbamate oxygens) |

Theoretical Assessment of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of competing structural features: the nonpolar tert-butyl group and the polar aminopyrazinyl carbamate core.

-

Aminopyrazine Ring : This heterocyclic aromatic system is polar due to the presence of two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, promoting interaction with protic solvents.[5][6] The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor, further enhancing polarity and the potential for interaction with polar solvents.[7]

-

Carbamate Linkage (-NH-COO-) : The carbamate group is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ester oxygens). This feature significantly contributes to the molecule's affinity for polar solvents.

-

Tert-Butyl Group (-C(CH₃)₃) : This bulky, aliphatic group is nonpolar and hydrophobic. It introduces steric hindrance and contributes to the molecule's solubility in less polar or nonpolar organic solvents. Its presence will, conversely, limit solubility in highly polar solvents like water.

Based on this structural analysis, the molecule possesses a distinct amphiphilic character, with a dominant polar head (aminopyrazinyl carbamate) and a nonpolar tail (tert-butyl). This suggests that the compound will exhibit its highest solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds, without the competing self-association seen in highly protic solvents.

Predicted Solubility Profile

The following table provides a qualitative prediction of the compound's solubility in a range of common laboratory solvents, categorized by their polarity.[3][8][9]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The large, polar aminopyrazinyl carbamate moiety will have very weak interactions with nonpolar solvents, making dissolution energetically unfavorable. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Sparingly to Moderately Soluble | These solvents can engage in dipole-dipole interactions. DCM is a good choice for many organic compounds, but the strong hydrogen bonding nature of the solute may limit high solubility. EtOAc can also act as a hydrogen bond acceptor. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Soluble to Very Soluble | These solvents have strong dipoles and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar functional groups of the molecule. DMSO is often an excellent solvent for a wide range of drug-like molecules.[10] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderately to Very Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine, carbamate, and pyrazine nitrogens. The nonpolar tert-butyl group may slightly limit solubility compared to polar aprotic solvents. |

| Highly Polar Protic | Water | Slightly Soluble to Insoluble | While the molecule has multiple hydrogen bonding sites, the nonpolar character of the tert-butyl group and the overall carbon framework will likely limit aqueous solubility significantly.[4][11] |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the solubility of this compound. It is designed as a self-validating system, emphasizing the achievement of thermodynamic equilibrium.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pipettes

-

Evaporation vials or aluminum pans (pre-weighed)

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Methodology

This procedure utilizes the reliable shake-flask method to determine equilibrium solubility.[12][13]

-

Preparation of Slurries:

-

To a series of appropriately sized vials, add an excess amount of solid this compound. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment. A starting point is ~50-100 mg.

-

Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

Securely cap each vial to prevent solvent evaporation.

-

-

Achieving Thermodynamic Equilibrium:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. Causality Insight: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. The system must reach a state where the rate of dissolution equals the rate of precipitation.

-

After the agitation period, turn off the shaker and allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

-

-

Sample Isolation and Measurement (Gravimetric Method):

-

Carefully draw the clear supernatant into a syringe, taking care not to disturb the settled solid.

-

Attach a syringe filter to the syringe. Trustworthiness Check: The filter is crucial to remove any microscopic solid particles, ensuring that only the dissolved solute is measured.

-

Dispense a known volume or mass of the clear, saturated solution into a pre-weighed, labeled evaporation vial. For higher accuracy, weigh the receiving vial after adding the solution to determine the exact mass of the solution transferred.

-

Record this mass as M_solution.

-

-

Solvent Evaporation and Final Weighing:

-

Place the evaporation vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until the solvent has completely evaporated and a constant weight is achieved.

-

Allow the vials to cool to room temperature in a desiccator to prevent moisture uptake.

-

Weigh the vials containing the dried solute residue. Record this mass as M_final. The initial mass of the empty vial is M_vial.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute: M_solute = M_final - M_vial.

-

Calculate the mass of the solvent: M_solvent = M_solution - M_solute.

-

Assuming the density of the solvent is known (ρ), the volume of the solvent can be calculated: V_solvent = M_solvent / ρ.

-

The solubility is then expressed as: Solubility (mg/mL) = M_solute (mg) / V_solvent (mL) .

-

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a robust predictive framework can be established through the analysis of its molecular structure. The compound's amphiphilic nature, with distinct polar and nonpolar regions, suggests a preference for polar aprotic and polar protic organic solvents such as DMSO, DMF, and alcohols. For drug development professionals requiring precise data, the detailed gravimetric experimental protocol provided in this guide offers a reliable and accurate method for determining solubility in any solvent of interest. This foundational knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and enabling successful formulation development.

References

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

-

Course Hero. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

YouTube. (2021). Solubility test/ Organic lab. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Retrieved from [Link]

-

PubMed. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Retrieved from [Link]

-

ACS Publications. (n.d.). Characterizing Hydrogen Bond Interactions in Pyrazine Tetracarboxamide Complexes: Insights from Experiment and Quantum Topological Analyses. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (5-chloropyrazin-2-yl)carbamate. Retrieved from [Link]

-

PubMed. (1998). Intermolecular Hydrogen Bonding between Water and Pyrazine. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (5-bromopyrimidin-2-YL)carbamate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydrogen Bonding. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]

-

PubMed. (2011). Hydrogen bond formations between pyrazine and formic acid and between pyrazine and trichloroacetic acid. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. tert-Butyl (5-chloropyrazin-2-yl)carbamate [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intermolecular Hydrogen Bonding between Water and Pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (5-aminopyrazin-2-yl)carbamate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, characterization, and its significant role in the synthesis of targeted therapeutics, with a particular focus on its application in the development of Janus kinase (JAK) inhibitors.

Introduction: The Strategic Importance of the Aminopyrazine Scaffold

The aminopyrazine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse range of biologically active molecules. Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive component in the design of enzyme inhibitors and other targeted therapies. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the amino groups of a diaminopyrazine, as in this compound, allows for selective functionalization, making it a highly valuable and versatile building block in multi-step organic synthesis.

This guide will illuminate the practical aspects of working with this compound, from sourcing and synthesis to its application in the synthesis of the FDA-approved JAK1 inhibitor, Upadacitinib.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers. Researchers can source this compound in quantities ranging from milligrams to kilograms, with typical purities of 95% or higher.

| Property | Value | Source |

| CAS Number | 920313-67-3 | |

| Molecular Formula | C₉H₁₄N₄O₂ | |

| Molecular Weight | 210.24 g/mol | |

| Appearance | Yellow to yellow-brown powder | |

| Storage Temperature | 0-8 °C, under inert atmosphere |

Safety Information: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1][2]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the selective mono-Boc protection of 2,5-diaminopyrazine. The key to this synthesis is controlling the stoichiometry of the Boc-anhydride to favor the formation of the mono-protected product over the di-protected byproduct.

Reaction Scheme

Sources

Introduction: The Strategic Fusion of Aminopyrazine and Carbamate Scaffolds

An In-Depth Technical Guide to the Known Biological Activities of Aminopyrazine Carbamates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The aminopyrazine ring, a nitrogen-containing heterocycle, is a well-established "hinge-binding" motif found in numerous kinase inhibitors and other biologically active agents.[1] Its ability to form critical hydrogen bonds within the ATP-binding pockets of enzymes makes it a highly valuable core structure.[2] Concurrently, the carbamate functional group (-O-CO-NH-) is far more than a simple linker; it is a versatile moiety prized for its metabolic stability, capacity for hydrogen bonding, and its role in creating covalent inhibitors and effective prodrugs.[3][4]

This guide provides a comprehensive technical overview of the biological activities exhibited by molecules that integrate the aminopyrazine core with a carbamate or structurally related group. We will delve into the mechanistic underpinnings of their actions, from enzyme inhibition and receptor modulation to antimicrobial effects. The narrative is structured to provide not just a catalog of activities, but to explain the causality behind the design and evaluation of these compounds, offering field-proven insights for drug development professionals.

Section 1: Antimicrobial Activity - A Focused Attack on Mycobacterial Synthetases

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antimicrobials with unique mechanisms of action.[5] Aminopyrazine derivatives, building on the legacy of the first-line anti-tubercular agent Pyrazinamide, have been a fertile ground for this research. A key strategy has involved designing compounds that mimic natural ligands to inhibit essential bacterial enzymes.

Mechanism of Action: Inhibiting Prolyl-tRNA Synthetase (ProRS)

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ligate amino acids to their corresponding tRNAs, a critical step in protein synthesis.[5] The differences between prokaryotic and eukaryotic aaRS enzymes offer a window for designing selective inhibitors.[5] Certain 3-acylaminopyrazine-2-carboxamides have been designed as adenosine mimics to act as ATP-competitive inhibitors of mycobacterial Prolyl-tRNA Synthetase (ProRS).[5] The aminopyrazine core mimics the adenine of ATP, forming hydrogen bonds in the enzyme's active site, while the appended acyl group explores adjacent pockets to enhance potency and selectivity. This competitive inhibition halts protein synthesis, leading to a bactericidal effect against Mycobacterium tuberculosis.

Caption: Competitive inhibition of mycobacterial Prolyl-tRNA Synthetase by an aminopyrazine analog.

Quantitative Data: In Vitro Antimycobacterial Activity

The efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |

| 3-Benzamidopyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.95 - 31.25 | [5] |

| 3-Aminopyrazine-2-carboxamide Derivatives | M. tuberculosis H37Rv | 12.5 - >100 | [6][7] |

| 3-Benzamidopyrazine-2-carboxamides (di-sub) | M. tuberculosis (MDR strains) | 6.25 - 25 | [8] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is a standard, colorimetric method for determining the MIC of compounds against mycobacterial strains.[5] The choice of this assay is based on its high sensitivity, reliability, and suitability for higher-throughput screening. The reduction of the blue Alamar Blue reagent to a pink fluorescent compound by metabolically active cells provides a clear visual and quantifiable readout of bacterial viability.

-

Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

-

Compound Plating: Serially dilute test compounds in DMSO and then in 7H9 broth in a 96-well microplate. Final compound concentrations should range from ~0.1 to 100 µg/mL. Include a drug-free control (vehicle only) and a positive control (e.g., Isoniazid).

-

Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well. Seal the plate with a breathable seal or place it in a secondary container.

-

Incubation: Incubate the plate at 37°C for 5-7 days. The extended incubation is critical to accommodate the slow growth rate of M. tuberculosis.

-

Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

-

Data Analysis: Determine the MIC as the lowest drug concentration that prevents a color change from blue to pink. The results can be read visually or with a fluorometer/spectrophotometer. A blue well indicates inhibition, while a pink well indicates bacterial growth.

Section 2: Receptor Modulation - Fine-Tuning Neurological Pathways

The aminopyrazine carbamate scaffold has also been patented for its utility in modulating the activity of critical receptors in the central nervous system (CNS), highlighting its potential for treating complex neurological and psychiatric disorders.

Mechanism of Action: Modulation of GluN2B-Containing NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor vital for synaptic plasticity, learning, and memory.[9] Overactivation or dysfunction of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in various CNS disorders, including major depressive disorder and treatment-resistant depression.[9] Pyrazine carbamates have been specifically designed as modulators of GluN2B-containing NMDA receptors. These compounds are proposed to bind to allosteric sites on the receptor complex, altering its response to the endogenous ligand glutamate. This modulation can either enhance or reduce ion flow through the channel, offering a nuanced approach to normalizing neuronal excitability without complete blockade, which can cause significant side effects.

Caption: Allosteric modulation of a GluN2B-containing NMDA receptor by a pyrazine carbamate.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the affinity of a test compound for a specific receptor target. The principle is based on competition between the unlabeled test compound and a known radiolabeled ligand for the receptor binding site.

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human GluN2B receptor subunit (e.g., HEK293 cells). The use of a specific recombinant cell line is crucial for isolating the activity to the target of interest.

-

Assay Buffer: Use a buffer optimized for receptor integrity and binding, such as 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Ifenprodil, a known GluN2B antagonist), and varying concentrations of the aminopyrazine carbamate test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This step is critical to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Section 3: Enzyme Inhibition - Targeting Aberrant Kinase Signaling

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The aminopyrazine scaffold is a proven pharmacophore for kinase inhibition, frequently binding to the hinge region of the kinase ATP pocket.[1]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Aminopyrazine derivatives function as Type I kinase inhibitors, competing directly with endogenous ATP for binding to the kinase active site.[1] The aminopyrazine ring typically forms one or two hydrogen bonds with the "hinge" residues of the kinase, anchoring the molecule in place.[2] While many published aminopyrazine kinase inhibitors do not explicitly contain a carbamate, incorporating this moiety is a rational medicinal chemistry strategy to engage with solvent-exposed regions of the active site, improve physicochemical properties, or create covalent inhibitors that target nearby residues like cysteine. This inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of oncogenic or inflammatory signals.[10]

Caption: Inhibition of the FGFR signaling pathway by an ATP-competitive aminopyrazine inhibitor.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The potency of kinase inhibitors is measured by their IC50 values, the concentration required to inhibit 50% of the kinase's enzymatic activity.

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 18i | FGFR1 | 0.17 | SNU-16 | 1.88 | [10] |

| 18i | FGFR2 | 0.08 | KMS-11 | 3.02 | [10] |

| 18i | FGFR3 | 0.11 | SW-780 | 2.34 | [10] |

| 18i | FGFR4 | 0.13 | MDA-MB-453 | 12.58 | [10] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. Its high sensitivity and broad applicability make it a gold standard for kinase inhibitor profiling.

-

Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase buffer, the specific substrate for the kinase of interest (e.g., a peptide substrate for FGFR), and the test compound (aminopyrazine carbamate) at various concentrations.

-

Initiation of Reaction: Add the kinase enzyme and ATP to each well to start the reaction. The concentration of ATP should ideally be at or near its Km for the enzyme to ensure competitive binding dynamics are accurately reflected.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent interference with the subsequent luminescence signal. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which converts the ADP generated in the first step back into ATP, fueling a luminescent reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Normalize the data to controls (0% inhibition = vehicle; 100% inhibition = no enzyme). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Section 4: Synthetic Strategies and Prodrug Applications

The synthesis of aminopyrazine carbamates can be approached through established organic chemistry reactions. Furthermore, the carbamate linkage itself can be cleverly employed as a prodrug moiety to improve the pharmacokinetic properties of an active aminopyrazine-containing molecule.[3]

Synthetic Workflow

A common synthetic route involves the acylation of an aminopyrazine core.[5] This provides a versatile intermediate that can be further modified.

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CA3142998A1 - Pyrazine carbamates and their use as glun2b receptor modulators - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-tert-Butyl-(5-aminopyrazin-2-yl)carbamate:-A-Pivotal-Intermediate-in-Modern-Drug-Discovery

Abstract

tert-Butyl (5-aminopyrazin-2-yl)carbamate has emerged as a cornerstone intermediate in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its unique structure, featuring a pyrazine core with differentially protected amino groups, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of a labile tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective functionalization of the free amine at the C5 position, followed by subsequent deprotection and further modification. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and critical applications of this intermediate, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Intermediate

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals. Its electron-deficient nature influences the reactivity of its substituents and provides key hydrogen bonding capabilities, making it an attractive core for enzyme inhibitors. The challenge in synthesizing polysubstituted pyrazines often lies in achieving regioselectivity.

This compound (hereafter referred to as 1 ) elegantly solves this problem. It is derived from the readily available 2,5-diaminopyrazine. The introduction of a single Boc protecting group serves two primary purposes:

-

Deactivation: It electronically deactivates the N2 amine, preventing it from participating in initial coupling reactions.

-

Differentiation: It provides a handle for orthogonal synthesis, allowing the free C5 amine to be selectively reacted before the N2 amine is unmasked for subsequent transformations.